3,5-Dibromo-2-isopropoxybenzoic acid
Description
3,5-Dibromo-2-isopropoxybenzoic acid is a halogenated benzoic acid derivative characterized by bromine substituents at the 3- and 5-positions of the aromatic ring and an isopropoxy group at the 2-position. This structural configuration confers unique physicochemical properties, such as increased lipophilicity and steric bulk compared to simpler hydroxy- or methoxy-substituted analogs.
Properties
Molecular Formula |
C10H10Br2O3 |
|---|---|
Molecular Weight |
337.99 g/mol |
IUPAC Name |
3,5-dibromo-2-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C10H10Br2O3/c1-5(2)15-9-7(10(13)14)3-6(11)4-8(9)12/h3-5H,1-2H3,(H,13,14) |
InChI Key |
SBGCVJLIJCMBAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-isopropoxybenzoic acid typically involves the bromination of 2-isopropoxybenzoic acid. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane (DCM) or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-isopropoxybenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of ketones or aldehydes from the isopropoxy group.
Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.
Scientific Research Applications
3,5-Dibromo-2-isopropoxybenzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-isopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and the isopropoxy group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The isopropoxy group in the target compound introduces steric hindrance and reduced hydrogen-bonding capacity compared to hydroxylated analogs.
- Bromine positioning (e.g., 3,5 vs. 4) influences electronic effects and reactivity in substitution reactions.
Physicochemical Properties
While explicit data for this compound are sparse, trends can be inferred from its analogs:
Analysis :
- The isopropoxy group increases lipophilicity, making the compound more suitable for lipid-rich environments (e.g., membrane permeability in drug design).
- Bromine atoms elevate molecular weight and may enhance electrophilic aromatic substitution reactivity compared to non-halogenated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
